molecular formula C18H36N2NiS4 B093464 Nickel diisobutyldithiocarbamate CAS No. 15317-78-9

Nickel diisobutyldithiocarbamate

Cat. No.: B093464
CAS No.: 15317-78-9
M. Wt: 467.5 g/mol
InChI Key: YCBUXHNUQAZVSS-UHFFFAOYSA-L
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Description

Nickel diisobutyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel diisobutyldithiocarbamate can be synthesized through the reaction of nickel salts with diisobutyldithiocarbamate ligands. The typical procedure involves dissolving the nickel salt in an aqueous or ethanol solution and then adding the diisobutyldithiocarbamate ligand in a stoichiometric ratio. The reaction mixture is stirred, and the resulting precipitate is filtered and washed to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration are carefully controlled .

Chemical Reactions Analysis

Types of Reactions: Nickel diisobutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the dithiocarbamate moiety, which can donate electron pairs to the metal center .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction can produce nickel metal or other reduced nickel species .

Mechanism of Action

The mechanism of action of nickel diisobutyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligand. This coordination enhances the stability and reactivity of the compound. The sulfur atoms donate electron pairs to the nickel ion, forming a stable complex that can interact with various molecular targets such as DNA, proteins, and enzymes .

Properties

CAS No.

15317-78-9

Molecular Formula

C18H36N2NiS4

Molecular Weight

467.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+)

InChI

InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2

InChI Key

YCBUXHNUQAZVSS-UHFFFAOYSA-L

SMILES

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2]

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2]

Key on ui other cas no.

15317-78-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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